2-Chloro-4-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
2-Chloro-4-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a naphthyridine core, substituted with chloro, fluoro, and methyl groups
Preparation Methods
The synthesis of 2-Chloro-4-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro and fluoro substituents: These groups can be introduced via halogenation reactions using reagents such as thionyl chloride or fluorine gas.
Methylation: The methyl group can be added using methylating agents like methyl iodide in the presence of a base.
Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
2-Chloro-4-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
2-Chloro-4-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other naphthyridine derivatives with different substituents. For example:
2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its anti-inflammatory properties.
4-Chloro-2-fluorophenylboronic acid: Used in various coupling reactions.
Compared to these compounds, 2-Chloro-4-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to its specific combination of substituents and the resulting chemical properties.
Properties
Molecular Formula |
C16H13ClFN3 |
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Molecular Weight |
301.74 g/mol |
IUPAC Name |
2-chloro-4-(2-fluorophenyl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C16H13ClFN3/c1-21-7-6-14-12(9-21)15(11(8-19)16(17)20-14)10-4-2-3-5-13(10)18/h2-5H,6-7,9H2,1H3 |
InChI Key |
NQJGHEKHZHAEFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3F |
Origin of Product |
United States |
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